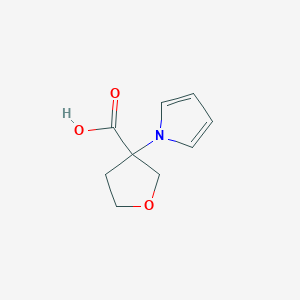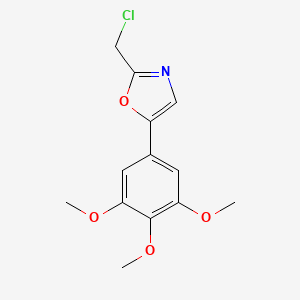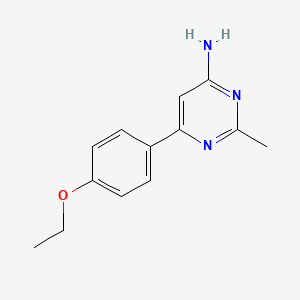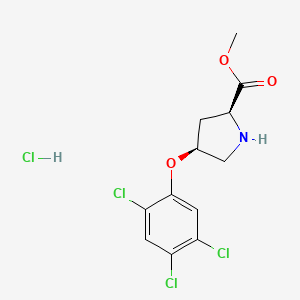
Methyl (2S,4S)-4-(2,4,5-trichlorophenoxy)-2-pyrrolidinecarboxylate hydrochloride
Übersicht
Beschreibung
Methyl (2S,4S)-4-(2,4,5-trichlorophenoxy)-2-pyrrolidinecarboxylate hydrochloride, also known as MCPP-pyrrolidine, is a synthetic compound with a wide range of applications in scientific research and laboratory experiments. It is a derivative of phenoxyacetic acid and belongs to the class of compounds called phenoxyalkanoic acids. MCPP-pyrrolidine has been used as a herbicide, insecticide, and fungicide since the 1960s. It is also used as a reagent in organic synthesis and as an intermediate in the production of pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
Cholinergic Channel Function and Cognitive Enhancement
Research on nicotinic acetylcholine receptor (nAChR) ligands, such as 2-Methyl-3-(2(S)-pyrrolidinylmethoxy)pyridine (ABT-089), shows positive effects in rodent and primate models of cognitive enhancement. This class of compounds, including those with pyrrolidine structures, demonstrates the potential for treatment in cognitive disorders due to their favorable oral bioavailability and reduced propensity to activate peripheral ganglionic type receptors (Lin et al., 1997).
Photochemical Reactions
The study of UV-irradiation of methyl 2-pyridinecarboxylate in methanol reveals insights into methylation and methoxylation reactions, pertinent to understanding the photochemical properties of pyridinecarboxylate derivatives. These reactions highlight the potential for creating novel chemical structures under varying conditions (Sugiyama et al., 1981).
Asymmetric Catalysis
Platinum-catalyzed asymmetric hydroformylation of olefins using chiral ligands, including pyrrolidine derivatives, underscores the importance of such compounds in synthetic chemistry, particularly in enantioselective synthesis. This application is crucial for the production of chiral intermediates in pharmaceuticals (Stille et al., 1991).
Chemical Synthesis and Structure Analysis
The synthesis and structural analysis of related pyrrolidine derivatives offer a foundation for understanding the chemical behavior and potential applications of Methyl (2S,4S)-4-(2,4,5-trichlorophenoxy)-2-pyrrolidinecarboxylate hydrochloride. For instance, studies on the synthesis, crystal structure, and antimicrobial activity of certain pyrrolidine-carboxylate compounds demonstrate the versatile role of these structures in medicinal chemistry (Nural et al., 2018).
Eigenschaften
IUPAC Name |
methyl (2S,4S)-4-(2,4,5-trichlorophenoxy)pyrrolidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl3NO3.ClH/c1-18-12(17)10-2-6(5-16-10)19-11-4-8(14)7(13)3-9(11)15;/h3-4,6,10,16H,2,5H2,1H3;1H/t6-,10-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTDHZZBQDKJEDG-XIWGLMHNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)OC2=CC(=C(C=C2Cl)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](CN1)OC2=CC(=C(C=C2Cl)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl4NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2S,4S)-4-(2,4,5-trichlorophenoxy)-2-pyrrolidinecarboxylate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



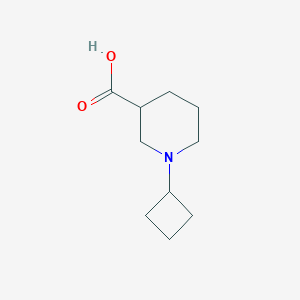
![1-[2-(Azepan-1-yl)-2-oxoethyl]azetidine-3-carboxylic acid](/img/structure/B1487908.png)
![2-[1-(oxan-4-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1487909.png)

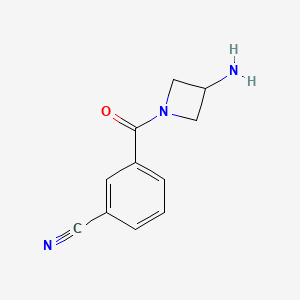
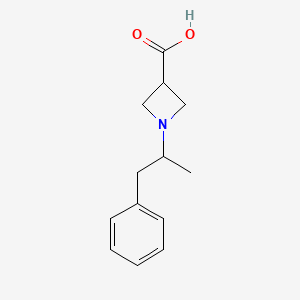

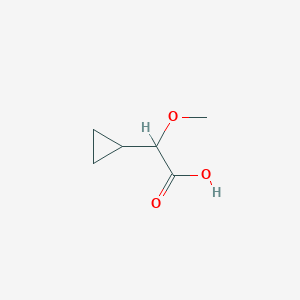

![1-[(2-Hydroxy-3-methoxyphenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1487920.png)
